molecular formula C12H14BrNO4S2 B2964518 5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide CAS No. 1798540-15-4

5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide

Cat. No.: B2964518
CAS No.: 1798540-15-4
M. Wt: 380.27
InChI Key: QMQNAHULAPOMIF-UHFFFAOYSA-N
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Description

5-Bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a bromine atom at position 5 and a complex alkyl chain at the sulfonamide nitrogen. The substituent includes a furan-2-yl group, a hydroxyl group, and a methylpropyl moiety, contributing to unique steric and electronic properties.

Properties

IUPAC Name

5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S2/c1-12(15,7-9-3-2-6-18-9)8-14-20(16,17)11-5-4-10(13)19-11/h2-6,14-15H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQNAHULAPOMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Core Structure Substituent Features Molecular Formula Molecular Weight
5-Bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide Thiophene-sulfonamide Furan, hydroxyl, branched alkyl C₁₃H₁₇BrN₂O₄S₂ 433.32*
5-Bromo-N-propylthiophene-2-sulfonamide (3a-c, from ) Thiophene-sulfonamide Simple alkyl (propyl) C₇H₁₁BrN₂O₂S₂ 313.21
5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide (9, from ) Thiophene-sulfonamide Cyclohexyl ketone C₁₀H₁₄BrNO₃S₂ 364.26
5-Bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide () Thiophene-sulfonamide Thiophene-containing alkyl, hydroxyl C₁₃H₁₆BrNO₃S₃ 410.40

*Calculated based on substituent composition.

Key Observations :

  • The target compound’s furan and hydroxyl groups enhance polarity compared to simpler alkyl derivatives (e.g., 3a-c) .
  • Substitution with thiophene () vs.
  • Cyclohexyl ketone derivatives () introduce rigidity, contrasting with the flexible branched chain in the target compound .

Key Observations :

  • Alkylation with LiH/DMF () is a common strategy for sulfonamide derivatives, but furan-containing alkyl bromides may require optimized conditions for steric hindrance .

Research Findings and Implications

  • Synthetic Challenges : The furan-containing substituent necessitates careful control of reaction conditions to avoid ring degradation during alkylation .
  • Structure-Activity Relationships (SAR) :
    • Hydroxyl groups improve solubility but may reduce membrane permeability.
    • Furan vs. thiophene substitutions modulate electronic effects, influencing interactions with biological targets .

Biological Activity

5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a sulfonamide group, alongside a furan moiety. Its structure is critical for its biological interactions.

Property Value
Molecular FormulaC13H14BrN1O4S1
Molecular Weight357.23 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM-KP) .

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) :

  • MIC: 0.39 μg/mL
  • MBC: 0.78 μg/mL

These values suggest that the compound is highly effective against resistant bacterial strains, making it a promising candidate for further development as an antibacterial agent.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. The mechanism of action appears to involve interference with cellular pathways crucial for cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Signal Transduction Interference : It could disrupt signaling pathways like NF-κB, which are critical in inflammation and cancer progression.
  • DNA Interaction : The ability to bind to DNA may lead to inhibition of replication and transcription in cancer cells, contributing to its anticancer effects.

Case Studies

  • Antibacterial Efficacy : A study synthesized various thiophene derivatives and evaluated their efficacy against NDM-KP strains, confirming the superior activity of this compound .
  • Anticancer Screening : Another study assessed the compound's effects on A549 and HeLa cells using MTT assays, revealing significant cytotoxicity with calculated IC50 values indicating strong inhibitory potential against these cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted Suzuki-Miyaura coupling (60°C, 10 min, THF solvent) improves efficiency by reducing reaction time and enhancing regioselectivity . Optimization should focus on catalyst systems (e.g., Pd(PPh₃)₂Cl₂/CuI), solvent polarity, and temperature gradients. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals based on substituent effects. The bromothiophene moiety shows deshielded protons at δ 7.1–7.5 ppm, while the furan ring protons resonate at δ 6.2–6.8 ppm .
  • IR Spectroscopy : Confirm sulfonamide (N–H stretch: ~3250 cm⁻¹; S=O: 1350–1150 cm⁻¹) and hydroxyl groups (broad O–H: ~3400 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₄BrNO₄S₂: 416.95) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Perform solubility screens in DMSO, THF, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~280 nm for thiophene derivatives). Stability studies under light, heat (25–60°C), and oxidizing conditions (H₂O₂) should include HPLC monitoring (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of electrophilic substitutions on the thiophene and furan rings?

  • Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) predicts electron density distribution. For example, the 5-bromo-thiophene sulfonamide’s electron-withdrawing sulfonyl group directs electrophiles to the para position of the thiophene ring. Experimental validation via Vilsmeier-Haack formylation (POCl₃/DMF) or lithiation (n-BuLi/DMF) confirms site selectivity, analyzed by 1H NMR coupling constants .

Q. How can environmental fate studies be designed to evaluate this compound’s persistence and ecotoxicological impact?

  • Methodological Answer : Follow OECD Guidelines 307 (soil degradation) and 309 (water-sediment systems). Use LC-MS/MS to quantify biodegradation intermediates. Ecotoxicity assays include:

  • Algal growth inhibition (72-hr EC₅₀ for Chlorella vulgaris).
  • Daphnia magna acute toxicity (48-hr LC₅₀).
  • Bioaccumulation potential via log Kow (measured via shake-flask method) .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

  • Methodological Answer :

  • Dose-Response Consistency : Use Hill slope analysis to confirm IC₅₀ reproducibility (e.g., U87MG glioma cells vs. HEK293 controls) .
  • Metabolic Interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess false positives from off-target metabolism.
  • Orthogonal Assays : Validate apoptosis (Annexin V/PI flow cytometry) alongside ATP-based viability assays .

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